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Compound of Interest

Compound Name: 01918

Cat. No.: B109532

An in-depth exploration of the experimental use of O-1918 in animal models, detailing its
physiological effects, underlying mechanisms, and established protocols to guide future
research and drug development.

Introduction

0-1918 is a synthetic, cannabidiol-related compound that has garnered significant interest in
the scientific community for its activity at the orphan G protein-coupled receptors GPR18 and
GPR55.[1] Unlike classical cannabinoids, O-1918 does not bind to CB1 or CB2 receptors,
making it a valuable tool for investigating the physiological roles of these alternative
cannabinoid-sensitive receptors.[2] This technical guide provides a comprehensive overview of
in vivo studies utilizing O-1918, with a focus on its application in models of diet-induced obesity
and its effects on cardiovascular hemodynamics.

Core Pharmacology and Mechanism of Action

0-1918 is characterized as a putative antagonist for GPR55 and an antagonist or biased
agonist for GPR18.[3] Its primary utility in research lies in its ability to probe the functions of
these receptors in various physiological and pathophysiological contexts. In vitro studies have
demonstrated that O-1918 can inhibit the vasorelaxant effects of abnormal cannabidiol (abn-
CBD) and anandamide (AEA).[2][3] Furthermore, it has been shown to block the abn-CBD-
induced activation of the phosphatidylinositol 3-kinase/Akt pathway in endothelial cells.[2]
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In Vivo Studies in Diet-Induced Obesity

A significant body of in vivo research on O-1918 has been conducted using diet-induced obese
(DIO) rat models. These studies have aimed to elucidate the role of GPR18 and GPR55 in
metabolic regulation.

Experimental Protocols

Diet-Induced Obesity Model:

Male Sprague-Dawley rats are typically fed a high-fat diet (approximately 40% digestible
energy from lipids) for a period of 9-10 weeks to induce obesity.[3][4] A control group is
maintained on a standard chow diet.

Drug Administration:

Following the induction of obesity, animals are treated with O-1918, typically administered via
daily intraperitoneal (i.p.) injection. A common vehicle for O-1918 is a solution of 0.9% isotonic
saline containing 0.75% Tween 80.[3][4]

o Dosage: A frequently used dose of O-1918 in these studies is 1 mg/kg.[3][4][5]

e Duration: Chronic administration is common, with treatment periods lasting for 6 weeks.[3][4]

[5]

Physiological Outcomes

Chronic administration of O-1918 in DIO rats has yielded several key findings, summarized in
the table below.
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Parameter

Effect of O-1918 Treatment

Reference

Body Weight

No significant alteration

[3]4]

Body Fat Composition

No significant alteration

[3]4]

Albuminuria

Improved (reduced)

[35](6]

Renal Tubular Hypertrophy

Reduced

[6]

Brown Adipose Tissue (BAT)

Mass

Decreased

[6]

Circulating Pro-inflammatory
Cytokines (IL-1q, IL-2, IL-17q,
IL-18, RANTES)

Upregulated

[3]41(6]

Plasma Aspartate

Aminotransferase (AST)

Upregulated

[3]4]
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Caption: Experimental workflow for in vivo studies of O-1918 in a diet-induced obesity model.
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Cardiovascular Effects of 0O-1918

In vivo studies have also investigated the role of O-1918 in the cardiovascular system,
particularly its ability to antagonize the hypotensive effects of other cannabinoids.

Experimental Protocol

Anesthetized Rat Model:

Studies are often conducted in anesthetized rats to measure hemodynamic parameters.
Urethane is a commonly used anesthetic.[7]

Drug Administration:

0-1918 is administered intravenously prior to the administration of a hypotensive agent, such
as anandamide.[7]

o Dosage: A dose of 3 umol/kg of O-1918 has been shown to be effective.[7]

Cardiovascular Outcomes

In anesthetized rats, anandamide induces a delayed and prolonged decrease in mean, systolic,
and diastolic blood pressure. Pre-treatment with O-1918 significantly reduces this hypotensive
effect, suggesting that a non-CB1, O-1918-sensitive receptor is involved in the vascular
response to anandamide.[7]

Effect of
Effect of Anandamide with
Parameter . Reference
Anandamide 0-1918 Pre-
treatment
Mean Blood Pressure Decreased Attenuated decrease [7]
Systolic Blood
Decreased Attenuated decrease [7]
Pressure
Diastolic Blood
Decreased Attenuated decrease [7]

Pressure
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Caption: Proposed mechanism of O-1918 in antagonizing anandamide-induced hypotension.

Skeletal Muscle Homeostasis

The effects of O-1918 on skeletal muscle have also been explored in the context of diet-
induced obesity. In DIO rats, chronic treatment with O-1918 was found to upregulate the mRNA
expression of APPL2 in white gastrocnemius muscle.[5] In vitro studies using C2C12 myotubes
showed that O-1918 treatment upregulated the mRNA of PGC1a, NFATc1, and PDK4, which
are markers of oxidative capacity and fatty acid metabolism.[5][8] However, these effects were
not observed in human primary myotubes from obese individuals.[5][8]

Summary and Future Directions

In vivo studies have established O-1918 as a critical tool for investigating the physiological
roles of GPR18 and GPR55. In the context of diet-induced obesity, O-1918 has demonstrated a
potential therapeutic benefit in improving albuminuria and reducing renal tubular hypertrophy.[3]
[6] However, its lack of effect on body weight and its pro-inflammatory cytokine profile suggest
that its utility as a treatment for obesity itself may be limited.[3][4] In the cardiovascular system,
0-1918 has been instrumental in revealing the contribution of non-CB1/CB2 receptors to the
regulation of blood pressure.[7]
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Future research should aim to further delineate the specific contributions of GPR18 and
GPR55 to the observed effects of O-1918. The development of more selective antagonists for
each receptor will be crucial in this endeavor. Additionally, exploring the therapeutic potential of
0-1918 in other disease models where GPR18 and GPR55 are implicated, such as
inflammatory conditions and pain, is a promising avenue for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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